molecular formula C22H15FO3 B2938115 7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one CAS No. 449739-13-3

7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one

Cat. No.: B2938115
CAS No.: 449739-13-3
M. Wt: 346.357
InChI Key: PACXJBPJMDUWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-Fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluorophenyl methanol and 3-phenyl-4H-chromen-4-one.

    Methoxylation: The 4-fluorophenyl methanol is then subjected to methoxylation using a suitable methoxylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate.

    Coupling Reaction: The methoxylated product is then coupled with 3-phenyl-4H-chromen-4-one using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This step involves the use of a palladium catalyst, a base, and a boronic acid derivative.

    Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs .

Chemical Reactions Analysis

7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxy group, resulting in the formation of phenolic derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and bases or acids for substitution and hydrolysis reactions .

Scientific Research Applications

7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. .

Comparison with Similar Compounds

7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one can be compared with other similar compounds, such as:

    Gefitinib: A tyrosine kinase inhibitor used in cancer treatment. Both compounds share structural similarities but differ in their specific molecular targets and applications.

    Erlotinib: Another tyrosine kinase inhibitor with similar applications in cancer therapy. It has a different substitution pattern on the phenyl ring compared to this compound.

    Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.

Properties

IUPAC Name

7-[(4-fluorophenyl)methoxy]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO3/c23-17-8-6-15(7-9-17)13-25-18-10-11-19-21(12-18)26-14-20(22(19)24)16-4-2-1-3-5-16/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACXJBPJMDUWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.